

Nonapeptide-1 binding affinity to MC1R

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nonapeptide-1 acetate salt

Cat. No.: B10799675

[Get Quote](#)

An In-Depth Technical Guide to the Binding Affinity of Nonapeptide-1 for the Melanocortin 1 Receptor (MC1R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide renowned for its specific interaction with the Melanocortin 1 Receptor (MC1R).^{[1][2][3]} Structurally, it is a nine-amino-acid peptide designed to mimic the alpha-melanocyte-stimulating hormone (α -MSH).^{[3][4]} Its primary mechanism of action is as a competitive antagonist of MC1R, a G protein-coupled receptor pivotal in skin pigmentation.^{[1][4][5][6][7]} By competitively binding to MC1R on melanocytes, Nonapeptide-1 blocks the binding of the endogenous agonist α -MSH, thereby inhibiting the signaling cascade that leads to melanin synthesis.^{[4][5][8][9]} This targeted action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for managing hyperpigmentation.^{[4][8][9]}

Quantitative Binding Affinity Data

Nonapeptide-1 exhibits a high and selective binding affinity for MC1R. The key quantitative metrics, including the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_{50}), have been determined through various in vitro assays. These values are crucial for understanding the peptide's potency and selectivity.

Parameter	Value	Receptor/Assay	Cell Line	Notes
Ki	40 nM	MC1R	COS-1 cells expressing human receptors	Measures the binding affinity of Nonapeptide-1 to MC1R. [1] [2]
Ki	0.47 μ M	MC3R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC3R. [1]
Ki	1.34 μ M	MC4R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC4R. [1]
Ki	2.4 μ M	MC5R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC5R. [1]
IC50	2.5 nM	α -MSH-induced intracellular cAMP levels	Melanocytes	Measures the functional potency in blocking the downstream signaling cascade. [1]
IC50	11 nM	α -MSH-induced melanosome dispersion	Melanocytes	Measures the functional potency in inhibiting a key cellular process for pigmentation. [1] [5]

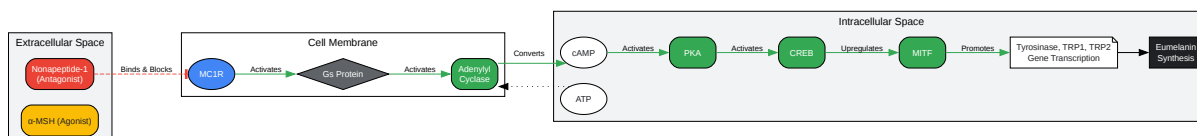
Mechanism of Action and Signaling Pathway

The Melanocortin 1 Receptor is a Gs protein-coupled receptor primarily expressed on the surface of melanocytes.^{[7][10]} The binding of its natural agonist, α -MSH, triggers a signaling cascade that is fundamental to melanogenesis (the production of melanin).

MC1R Signaling Cascade:

- **Agonist Binding:** α -MSH, released from keratinocytes in response to stimuli like UV radiation, binds to MC1R.^[11]
- **G Protein Activation:** This binding event activates the associated Gs protein.^[11]
- **Adenylyl Cyclase Activation:** The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).^{[10][11]}
- **Downstream Signaling:** The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).
- **Gene Transcription:** Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).^[12] MITF is the master regulator of melanocyte function and survival, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2.^{[9][12]}
- **Melanin Synthesis:** The increased expression of these enzymes leads to the synthesis of eumelanin (black-brown pigment), which is then packaged into melanosomes and transferred to surrounding keratinocytes, resulting in skin pigmentation.^[12]

Nonapeptide-1 functions as a competitive antagonist in this pathway. By binding to MC1R, it occupies the receptor's binding site without initiating the downstream signal. This action effectively prevents α -MSH from binding and activating the receptor, thus halting the entire cascade and reducing melanin synthesis.^{[1][4][8]}



[Click to download full resolution via product page](#)

MC1R signaling pathway and the antagonistic action of Nonapeptide-1.

Experimental Protocols

The binding affinity of Nonapeptide-1 to MC1R is typically determined using a competitive radioligand binding assay.^{[13][14][15]} This method measures the ability of an unlabeled compound (the competitor, Nonapeptide-1) to displace a radiolabeled ligand that has a known affinity for the receptor.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a representative methodology synthesized from standard practices for GPCR binding assays.^{[16][17]}

1. Cell Culture and Membrane Preparation:

- **Cell Line:** A suitable cell line, such as COS-1 or HEK-293, is transiently or stably transfected to express the human Melanocortin 1 Receptor (hMC1R). Melanoma cell lines with high endogenous MC1R expression (e.g., A2058) can also be used.^{[1][16]}
- **Culture:** Cells are cultured in appropriate media until they reach 80-90% confluency.
- **Homogenization:** Cells are harvested and washed in a cold lysis buffer. They are then homogenized using a Dounce or Polytron homogenizer.^[17]

- Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.[\[17\]](#)

- Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[\[17\]](#)

2. Binding Assay:

- Radioligand: A high-affinity radiolabeled MC1R agonist, such as [¹²⁵I]-Nle⁴,D-Phe⁷-α-MSH ([¹²⁵I]-NDP-α-MSH), is used.[\[16\]](#)
- Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and BSA is prepared.
- Reaction Setup: The assay is performed in 96-well plates. Each well contains:
 - A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).
 - A fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH), typically near its K_d value.[\[16\]](#)
 - Varying concentrations of the unlabeled competitor (Nonapeptide-1), typically spanning a 5-log unit range.
- Controls:
 - Total Binding: Contains membranes and radioligand only (no competitor).
 - Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radioactive agonist (e.g., unlabeled α-MSH) to block all specific binding.[\[18\]](#)
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[\[16\]](#)[\[17\]](#)

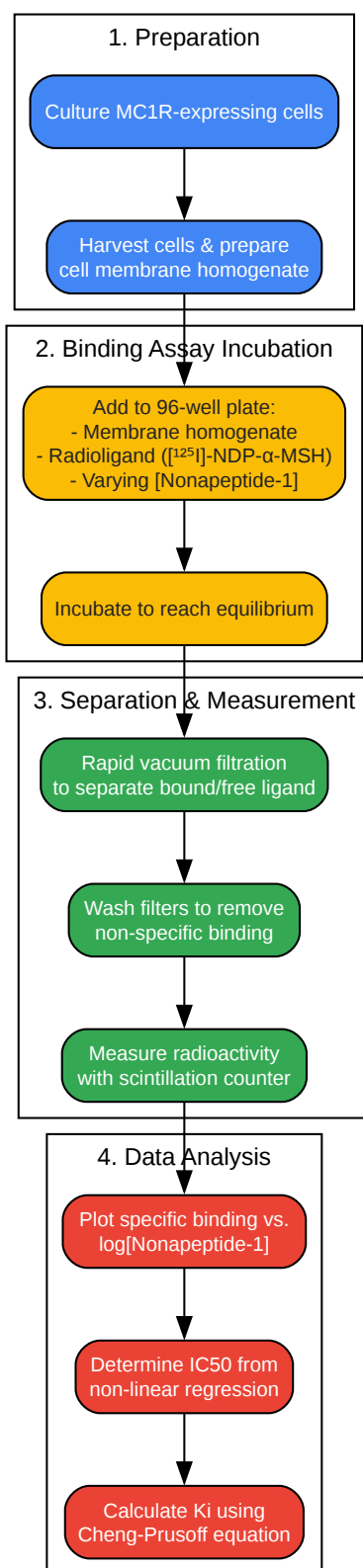
3. Separation and Counting:

- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[\[13\]](#)[\[17\]](#)

- Washing: The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[\[17\]](#)[\[18\]](#)
- Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.[\[17\]](#)

4. Data Analysis:

- Specific Binding: Calculated for each concentration of Nonapeptide-1 by subtracting the non-specific binding counts from the total binding counts.
- IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (Nonapeptide-1) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[\[19\]](#)
- Ki Calculation: The inhibition constant (K_i) is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[\[20\]](#)



[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonapeptide-1 [shop.labclinics.com]
- 3. Science of Nonapeptide-1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. parkmagazineny.com [parkmagazineny.com]
- 7. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
- To cite this document: BenchChem. [Nonapeptide-1 binding affinity to MC1R]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799675#nonapeptide-1-binding-affinity-to-mc1r]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com